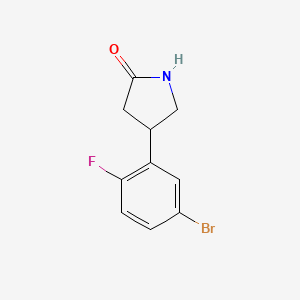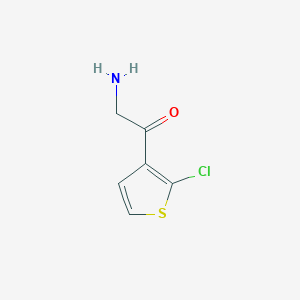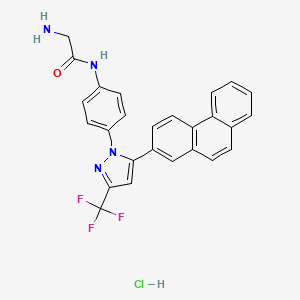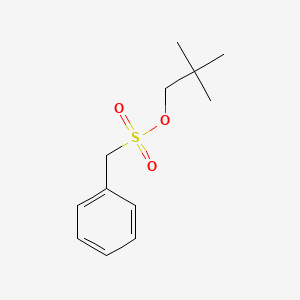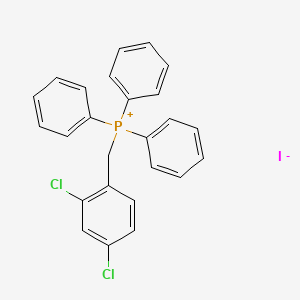
2,4-Dichlorobenzyltriphenylphosphonium iodide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,4-Dichlorobenzyltriphenylphosphonium iodide: is an organophosphorus compound that features a phosphonium cation. It is commonly used in organic synthesis, particularly in the Wittig reaction, where it serves as a precursor to ylides. The compound is characterized by its stability and reactivity, making it a valuable reagent in various chemical transformations.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Dichlorobenzyltriphenylphosphonium iodide typically involves the reaction of 2,4-dichlorobenzyl chloride with triphenylphosphine in the presence of a suitable solvent such as acetonitrile or dichloromethane. The reaction is usually carried out under reflux conditions to ensure complete conversion. The resulting phosphonium salt is then treated with an iodide source, such as sodium iodide, to yield the desired iodide salt.
Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction conditions are optimized to maximize yield and purity, often involving continuous flow reactors and automated systems to control temperature and reaction time precisely.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: 2,4-Dichlorobenzyltriphenylphosphonium iodide can undergo oxidation reactions, particularly when exposed to strong oxidizing agents.
Reduction: The compound can be reduced under specific conditions, although this is less common.
Substitution: It readily participates in nucleophilic substitution reactions, where the iodide ion can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide are often employed.
Major Products Formed:
Oxidation: The major products are typically oxidized derivatives of the original compound.
Reduction: Reduced forms of the phosphonium salt.
Substitution: Various substituted phosphonium salts depending on the nucleophile used.
Applications De Recherche Scientifique
Chemistry: 2,4-Dichlorobenzyltriphenylphosphonium iodide is widely used in organic synthesis, particularly in the formation of ylides for Wittig reactions. It is also employed in the synthesis of complex organic molecules and as a reagent in various chemical transformations.
Biology: In biological research, this compound is used to study the effects of phosphonium salts on cellular processes. It has been investigated for its potential role in disrupting cellular membranes and affecting mitochondrial function.
Medicine: While not commonly used directly in medicine, derivatives of this compound are explored for their potential therapeutic applications, particularly in targeting cancer cells due to their ability to accumulate in mitochondria.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and as an intermediate in the synthesis of various organic compounds.
Mécanisme D'action
The primary mechanism of action of 2,4-Dichlorobenzyltriphenylphosphonium iodide involves its role as a precursor to ylides in the Wittig reaction. The phosphonium cation interacts with carbonyl compounds to form alkenes through a [2+2] cycloaddition mechanism. The molecular targets include carbonyl groups, and the pathways involved are primarily related to the formation of carbon-carbon double bonds.
Comparaison Avec Des Composés Similaires
- Triphenylphosphonium chloride
- Triphenylphosphonium bromide
- 2,4-Dichlorobenzyltriphenylphosphonium chloride
Comparison: 2,4-Dichlorobenzyltriphenylphosphonium iodide is unique due to the presence of the iodide ion, which imparts distinct reactivity compared to its chloride and bromide counterparts. The iodide ion is a better leaving group, making the compound more reactive in nucleophilic substitution reactions. Additionally, the 2,4-dichlorobenzyl group provides steric and electronic effects that influence the compound’s reactivity and stability.
Propriétés
Numéro CAS |
73790-38-2 |
|---|---|
Formule moléculaire |
C25H20Cl2IP |
Poids moléculaire |
549.2 g/mol |
Nom IUPAC |
(2,4-dichlorophenyl)methyl-triphenylphosphanium;iodide |
InChI |
InChI=1S/C25H20Cl2P.HI/c26-21-17-16-20(25(27)18-21)19-28(22-10-4-1-5-11-22,23-12-6-2-7-13-23)24-14-8-3-9-15-24;/h1-18H,19H2;1H/q+1;/p-1 |
Clé InChI |
AJSKHPAXOLALNP-UHFFFAOYSA-M |
SMILES canonique |
C1=CC=C(C=C1)[P+](CC2=C(C=C(C=C2)Cl)Cl)(C3=CC=CC=C3)C4=CC=CC=C4.[I-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![8-Bromo-6-methylimidazo[1,2-a]pyrazin-3-amine](/img/structure/B13150724.png)

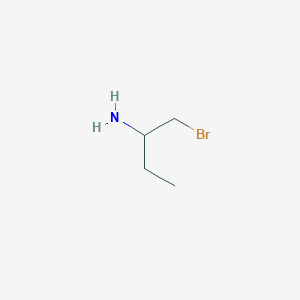



![(1S)-1-[4-(4-Bromophenyl)phenyl]ethan-1-amine](/img/structure/B13150771.png)
